molecular formula C24H24ClN5 B2645955 7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 900877-90-9

7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2645955
CAS No.: 900877-90-9
M. Wt: 417.94
InChI Key: IFIMOSZOYWXNAI-UHFFFAOYSA-N
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Description

7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 5-methylpyrazole to form an intermediate, which is then cyclized with appropriate reagents to yield the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization with 4-benzylpiperazine under suitable conditions completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their wide range of biological activities and applications in medicinal chemistry.

    Imidazo[1,2-a]pyrazines: Versatile scaffolds in organic synthesis and drug development.

Uniqueness

7-(4-Benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications that may not be present in similar compounds.

Properties

IUPAC Name

7-(4-benzylpiperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5/c1-18-15-23(29-13-11-28(12-14-29)17-19-7-3-2-4-8-19)30-24(27-18)21(16-26-30)20-9-5-6-10-22(20)25/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIMOSZOYWXNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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